molecular formula C22H23N3O3 B3017350 N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898464-47-6

N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B3017350
CAS No.: 898464-47-6
M. Wt: 377.444
InChI Key: MEUGLSYTPVFLPI-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic oxalamide derivative characterized by a bicyclic hexahydropyridoquinolinone moiety at the N2 position and a 2,3-dimethylphenyl group at the N1 position. The 2,3-dimethylphenyl group may enhance lipophilicity, while the hexahydropyrido-quinolinone system could contribute to π-π stacking or hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-13-5-3-7-18(14(13)2)24-22(28)21(27)23-17-11-15-6-4-10-25-19(26)9-8-16(12-17)20(15)25/h3,5,7,11-12H,4,6,8-10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUGLSYTPVFLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Hexahydropyridoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the hexahydropyridoquinoline structure.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with the hexahydropyridoquinoline intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group into amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide linkage could facilitate binding to proteins, while the aromatic and heterocyclic components might interact with hydrophobic pockets or aromatic residues.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name & ID N1 Substituent N2 Substituent Key Biological Data Pharmacokinetic Notes References
Target Compound 2,3-Dimethylphenyl 3-Oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl Not reported No data available -
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 51% CYP3A4 inhibition at 10 µM (initial assay); <50% in definitive assay ADME properties studied; moderate metabolic stability
N1-(3-Hydroxypropyl)-N2-(3-Oxo-...) 3-Hydroxypropyl Same as target compound Not reported Increased hydrophilicity inferred from hydroxypropyl group
Compound 11 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl 5-Methyl-1H-pyrazol-3-yl Not reported Purified via silica gel chromatography; likely moderate solubility
N1-(3,4-Dimethoxyphenyl)-N2-(3-Oxo-...) 3,4-Dimethoxyphenyl Same as target compound Not reported Enhanced electron-donating effects from methoxy groups

Key Structural Differences and Implications

  • 2,3-Dimethoxybenzyl (S5456): Methoxy groups increase electron density but may reduce metabolic stability due to demethylation risks . 3-Hydroxypropyl (): Introduces hydrophilicity, possibly improving aqueous solubility but limiting blood-brain barrier penetration.
  • N2 Substituent Variations: Hexahydropyrido-quinolinone (Target): The bicyclic system may enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 isoforms). Pyridin-2-yl ethyl (S5456): The pyridine ring could facilitate π-stacking interactions, explaining initial CYP3A4 inhibition .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Synthesis

This compound belongs to the oxalamide class and features a unique structure that includes both a dimethylphenyl group and a hexahydropyridoquinoline moiety. The general synthetic route involves multiple steps typically carried out in organic solvents like dichloromethane or tetrahydrofuran. Key steps in the synthesis may include:

  • Formation of Amide Bonds : The reaction of appropriate amines with oxalic acid derivatives.
  • Cyclization Reactions : To form the quinoline structure which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7) and other tumor cell lines.
  • Mechanism of Action : It is believed to inhibit cell proliferation by interfering with specific signaling pathways involved in cancer growth.

The following table summarizes the anticancer activity data:

Cell LineConcentration (µg/ml)Inhibition Rate (%)
MCF-712.545
MCF-72565
MCF-75085

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies suggest it may inhibit the growth of various bacterial strains through mechanisms such as:

  • Interaction with Bacterial Membranes : Disruption of membrane integrity leading to cell death.
  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in bacterial metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity associated with cell growth and survival pathways.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce apoptosis in cancer cells.

Case Studies

Several studies have reported on the biological effects of this compound:

  • Study on Anticancer Activity :
    • Conducted on MCF-7 cells.
    • Results indicated a dose-dependent increase in cytotoxicity.
  • Antimicrobial Efficacy Study :
    • Tested against common pathogens.
    • Showed significant inhibition at lower concentrations compared to standard antibiotics.

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